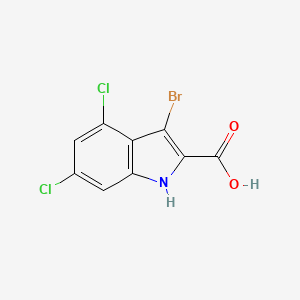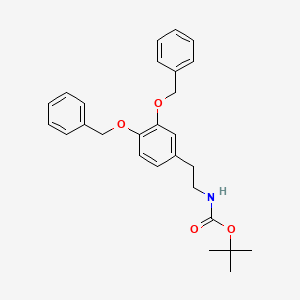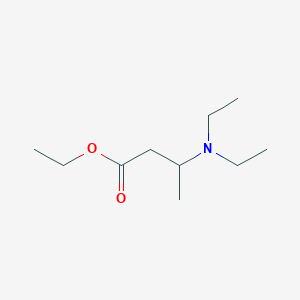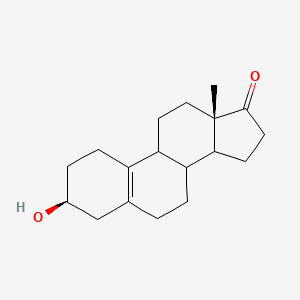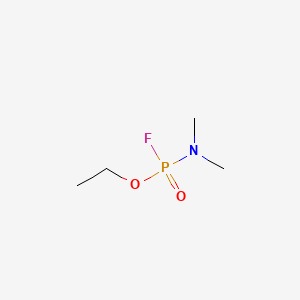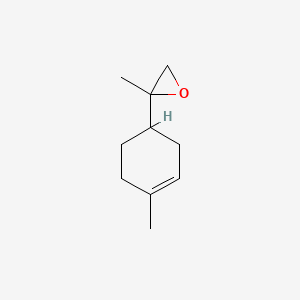
2-Methyl-2-(4-methyl-3-cyclohexen-1-yl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,9-Epoxylimonene is an oxygenated derivative of limonene, a monoterpene commonly found in the peels of citrus fruits. This compound is characterized by the presence of an epoxide group at the 8,9-position of the limonene molecule. It is a valuable intermediate in the production of various fine chemicals, including flavors, fragrances, and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 8,9-Epoxylimonene is typically synthesized through the epoxidation of limonene. One common method involves the use of titanium silicate catalysts such as TS-1 and Ti-SBA-15 in the presence of hydrogen peroxide as the oxidizing agent. The reaction is carried out in methanol as a solvent at temperatures ranging from 0°C to 120°C . The reaction time can vary from 0.5 to 24 hours, depending on the desired yield and selectivity .
Industrial Production Methods: In industrial settings, the epoxidation of limonene is often performed using titanium silicate catalysts like Ti-MCM-41 and Ti-MWW. These catalysts are known for their high selectivity and efficiency in producing epoxide compounds. The process involves the use of t-butyl hydroperoxide as the oxidant and is conducted under controlled temperature and pressure conditions to maximize the yield of 8,9-Epoxylimonene .
Análisis De Reacciones Químicas
Types of Reactions: 8,9-Epoxylimonene undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form diepoxides and other oxygenated derivatives.
Reduction: The epoxide ring can be reduced to form diols.
Substitution: The epoxide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, t-butyl hydroperoxide, and molecular oxygen are commonly used oxidants.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products:
Oxidation: 1,2,8,9-Diepoxylimonene, carveol, and carvone.
Reduction: 8,9-Epoxylimonene diol.
Substitution: Various substituted epoxides depending on the reagents used.
Aplicaciones Científicas De Investigación
8,9-Epoxylimonene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 8,9-Epoxylimonene involves its interaction with various molecular targets and pathways:
Epoxide Group Reactivity: The epoxide group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities.
Oxidative Stress: It can induce oxidative stress in microbial cells, leading to cell death.
Anti-inflammatory Pathways: It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
Comparación Con Compuestos Similares
1,2-Epoxylimonene: Another epoxide derivative of limonene, differing in the position of the epoxide group.
Carveol: An oxygenated derivative of limonene with a hydroxyl group at the 6-position.
Carvone: A ketone derivative of limonene with a carbonyl group at the 6-position.
Uniqueness: 8,9-Epoxylimonene is unique due to its specific epoxide group position, which imparts distinct chemical reactivity and biological activity compared to other limonene derivatives. Its ability to undergo a variety of chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Propiedades
Número CAS |
28098-67-1 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
2-methyl-2-(4-methylcyclohex-3-en-1-yl)oxirane |
InChI |
InChI=1S/C10H16O/c1-8-3-5-9(6-4-8)10(2)7-11-10/h3,9H,4-7H2,1-2H3 |
Clave InChI |
PJGRMBOWSWHGDV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC(CC1)C2(CO2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



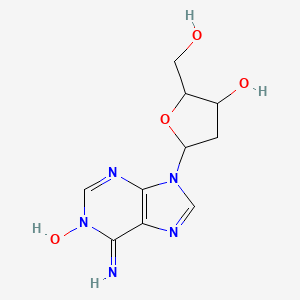
![2-[2-(Oxan-2-yloxymethyl)pent-4-enoxy]oxane](/img/structure/B13423928.png)
![Methyl 3-[[(2RS)-2-(Ethylamino)propanoyl]amino]-4-methylthiophene-2-carboxylate Hydrochloride (Ethylarticaine Hydrochloride)](/img/structure/B13423935.png)
![2,4-difluoro-N-[2-methoxy-5-[5-(6-methyl-7-oxo-5H-pyrrolo[3,4-b]pyridin-3-yl)thiophen-2-yl]pyridin-3-yl]benzenesulfonamide](/img/structure/B13423938.png)
![[2-Acetyloxy-3-[[2-acetyloxy-5-(oxiran-2-yl)phenyl]methyl]-5-(oxiran-2-yl)phenyl]methyl acetate](/img/structure/B13423939.png)
![(2S,4R)-1-(3,3-dimethylbutanoyl)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)-3-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13423944.png)
